Hydroxymethylbilane

Description

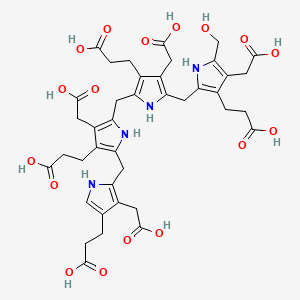

Structure

2D Structure

Properties

IUPAC Name |

3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-(hydroxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46N4O17/c45-17-32-25(12-40(60)61)21(4-8-36(52)53)29(44-32)15-31-24(11-39(58)59)20(3-7-35(50)51)28(43-31)14-30-23(10-38(56)57)19(2-6-34(48)49)27(42-30)13-26-22(9-37(54)55)18(16-41-26)1-5-33(46)47/h16,41-45H,1-15,17H2,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFJYRZCZIUBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N1)CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CO)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46N4O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001105025 | |

| Record name | 3,8,13,18-Tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-biline-2,7,12,17-tetrapropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

854.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxymethylbilane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71861-60-4 | |

| Record name | 3,8,13,18-Tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-biline-2,7,12,17-tetrapropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71861-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8,13,18-Tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-biline-2,7,12,17-tetrapropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxymethylbilane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Hydroxymethylbilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydroxymethylbilane (HMB), a critical intermediate in the biosynthesis of porphyrins. The document details its chemical structure, physicochemical properties, biosynthetic pathway, and relevant experimental protocols, tailored for professionals in research and drug development.

Core Chemical Structure and Properties

This compound, also known as preuroporphyrinogen, is a linear tetrapyrrole.[1][2] Its fundamental structure consists of four pyrrole rings linked by methylene bridges (-CH₂-).[1][2] The linear chain is initiated by a hydroxymethyl group (-CH₂-OH) at one end and terminated by a hydrogen atom at the other, in place of the typical methylene bridges that would close the macrocycle.[1][2]

Each of the four pyrrole rings is asymmetrically substituted with an acetic acid (-CH₂-COOH) and a propionic acid (-CH₂-CH₂-COOH) side chain.[1][2] This specific arrangement of side chains is crucial for its subsequent enzymatic conversion to the physiologically vital uroporphyrinogen III isomer.[3] Due to its open-chain and unstable nature, HMB is a transient intermediate in metabolism.[4]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₄₆N₄O₁₇ | [1][5][6] |

| Molecular Weight | 854.81 g/mol | [1][5][6] |

| IUPAC Name | 3,3′,3′′,3′′′-[3,8,13,18-Tetrakis(carboxymethyl)-19-(hydroxymethyl)-5,10,15,22,23,24-hexahydro-21H-biline-2,7,12,17-tetrapropanoic acid] | [6] |

| Synonyms | Preuroporphyrinogen, HMB | [1] |

| CAS Registry Number | 71861-60-4 | [2][5] |

| InChI Key | WDFJYRZCZIUBPR-UHFFFAOYSA-N | [2] |

| SMILES | OCC1=C(CC(O)=O)C(CCC(O)=O)=C(CC2=C(CC(O)=O)C(CCC(O)=O)=C(CC3=C(CC(O)=O)C(CCC(O)=O)=C(CC4=C(CC(O)=O)C(CCC(O)=O)=CN4)N3)N2)N1 | [5] |

| Kₘ for Uroporphyrinogen III Synthase | 5-20 µM | [7] |

Biosynthesis of this compound

This compound is a key intermediate in the heme biosynthetic pathway.[4] Its formation is the third step in this essential metabolic process. The synthesis begins with the condensation of four molecules of the monopyrrole porphobilinogen (PBG).[8][9] This reaction is catalyzed by the enzyme This compound synthase (HMBS) , also known as porphobilinogen deaminase (PBGD).[4][8]

The HMBS enzyme catalyzes the sequential head-to-tail polymerization of four PBG units to form the linear HMB molecule.[8] Following its synthesis, HMB serves as the direct substrate for uroporphyrinogen III synthase (UROS) .[2] This enzyme catalyzes the cyclization of HMB, which involves an inversion of the final "D" pyrrole ring, to form uroporphyrinogen III, the precursor for heme, chlorophyll, and vitamin B12.[3][10]

In the absence of UROS, the highly unstable this compound spontaneously cyclizes to form the non-functional isomer, uroporphyrinogen I.[2][4] Deficiencies in HMBS activity, often due to genetic mutations, lead to the accumulation of porphyrin precursors and cause the metabolic disorder acute intermittent porphyria (AIP).[9][11]

Caption: Biosynthetic pathway of this compound and its subsequent conversion.

Experimental Protocols

The instability of this compound necessitates its in situ generation for experimental use, typically within a coupled enzyme assay system. This protocol is adapted from methods used for the characterization of uroporphyrinogen III synthase.[7]

Objective: To generate this compound from porphobilinogen using purified HMBS and quantify its conversion to uroporphyrinogen III by UROS.

Materials:

-

Purified, homogenous this compound synthase (HMBS).

-

Purified, homogenous uroporphyrinogen III synthase (UROS).

-

Porphobilinogen (PBG) substrate (Frontier Scientific or equivalent).[10]

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.4).

-

Dithiothreitol (DTT) or other reducing agents to maintain the reduced state of porphyrinogens.

-

Oxidizing agent (e.g., benzoquinone, I₂ or HCl).

-

High-Pressure Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a fluorescence or UV-Vis detector.

Methodology:

-

Reaction Setup: A coupled enzyme reaction is prepared in a Tris-HCl buffer (pH 7.4). The reaction mixture contains a known concentration of PBG, a catalytic amount of HMBS, and the UROS enzyme being assayed.

-

HMB Generation: The reaction is initiated by the addition of HMBS. HMBS converts PBG into this compound. The concentration of HMBS should be sufficient to produce HMB at a rate that does not limit the UROS reaction.

-

Enzymatic Conversion: In the presence of UROS, the generated HMB is immediately converted to uroporphyrinogen III.[7] A control reaction lacking UROS will result in the accumulation of HMB, which will spontaneously cyclize to uroporphyrinogen I.

-

Reaction Termination and Oxidation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C and is then terminated.[12] The uroporphyrinogen products (I and III) are unstable and easily oxidized. To enable quantification, they are oxidized to their stable, colored porphyrin counterparts (uroporphyrin I and III) by adding an oxidizing agent and exposing the sample to light.

-

HPLC Quantification: The resulting uroporphyrin I and III isomers are separated and quantified using reverse-phase HPLC.[7][12] The isomers can be distinguished by their different retention times. This allows for the determination of the activity of UROS by measuring the amount of uroporphyrin III formed.

High-field Nuclear Magnetic Resonance (NMR) has been instrumental in elucidating the structure of this compound and its enzymatic formation.[13]

Objective: To monitor the conversion of porphobilinogen to this compound by ¹H and ¹³C NMR.

Methodology:

-

Sample Preparation: The enzymatic reaction is carried out directly within an NMR tube. Isotopically labeled substrates, such as [2,11-¹³C]PBG or [3,5-¹³C]PBG, are used to enhance signal detection and facilitate spectral assignments.[13]

-

Enzyme Addition: The reaction is initiated by injecting a solution of purified HMBS into the NMR tube containing the labeled PBG in a suitable buffer (e.g., deuterated phosphate buffer).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired over time at a controlled temperature. This time-course experiment allows for the observation of the disappearance of PBG signals and the simultaneous appearance of signals corresponding to the this compound intermediate.

-

Spectral Assignment: The resonances for HMB are assigned based on comparison with the known spectra of the starting material (PBG) and the final products (uroporphyrinogens I and III), as well as through advanced NMR techniques (e.g., COSY, HSQC). The accumulation of HMB as the principal intermediate can be clearly demonstrated with this method.[13]

This guide provides foundational knowledge on the chemical and biological nature of this compound, offering a starting point for further research and application in drug development and the study of metabolic diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001137) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 5. This compound (71861-60-4) for sale [vulcanchem.com]

- 6. 3,8,13,18-Tetrakis(carboxymethyl)-5,10,15,22,23,24-hexahydro-19-(hydroxymethyl)-21H-biline-2,7,12,17-tetrapropanoic acid | C40H46N4O17 | CID 788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HMBS this compound synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Plasmodium falciparum this compound synthase does not house any cosynthase activity within the haem biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of porphyrins and corrins. 1. 1H and 13C NMR spectra of (hydroxymethyl)bilane and uroporphyrinogens I and III - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Fleeting Intermediate: The Discovery and History of Hydroxymethylbilane in Porphyrin Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate metabolic tapestry of life is woven with a myriad of transient molecules, whose fleeting existence is crucial for the synthesis of essential biomolecules. One such pivotal yet ephemeral intermediate is hydroxymethylbilane (HMB), a linear tetrapyrrole that serves as the universal precursor to all porphyrins, including heme, chlorophylls, and vitamin B12. Its discovery was a landmark achievement in biochemistry, unraveling a key step in a pathway fundamental to aerobic life and providing insights into the molecular basis of a class of genetic disorders known as porphyrias. This technical guide delves into the historical journey of the discovery of this compound, the key experiments that established its role, and the methodologies that paved the way for our current understanding.

The Historical Context: A Puzzle in Porphyrin Synthesis

By the mid-20th century, the structure of porphyrins and their importance in biological systems were well-established. The focus of the scientific community had shifted towards understanding the biosynthetic pathway leading to these vital pigments. It was known that the monopyrrole, porphobilinogen (PBG), was the building block for porphyrins. However, a significant puzzle remained: how did four molecules of PBG, each with acetic acid (A) and propionic acid (P) side chains, assemble to form the two main isomers found in nature, uroporphyrinogen I and uroporphyrinogen III? The symmetrical uroporphyrinogen I could be rationalized by a straightforward head-to-tail condensation of four PBG molecules. In contrast, the physiologically crucial uroporphyrinogen III, the precursor to heme, exhibited an inversion of the A and P side chains on one of the pyrrole rings, a structural feature that defied simple polymerization logic.

The Breakthrough: Bogorad's Two-Enzyme Hypothesis

The seminal work that illuminated the path to this compound was conducted by the American biochemist Lawrence Bogorad in the late 1950s. Through a series of elegant experiments, primarily using enzyme preparations from spinach leaves and Chlorella, Bogorad and his colleagues dissected the enzymatic machinery responsible for the conversion of PBG to uroporphyrinogens.

In his landmark 1958 papers published in the Journal of Biological Chemistry, Bogorad demonstrated that the synthesis of uroporphyrinogen III was not the result of a single enzyme but required the concerted action of two distinct enzymes.[1][2][3] He named these enzymes porphobilinogen deaminase (also referred to as uroporphyrinogen I synthase) and uroporphyrinogen isomerase (now more commonly known as uroporphyrinogen III synthase).

Bogorad's key finding was that porphobilinogen deaminase, when acting alone on PBG, catalyzed the formation of the symmetrical uroporphyrinogen I.[1] However, when both porphobilinogen deaminase and uroporphyrinogen isomerase were present, the product was the rearranged uroporphyrinogen III.[2] This led to the crucial hypothesis that porphobilinogen deaminase synthesizes a linear tetrapyrrole intermediate, which is then acted upon by uroporphyrinogen isomerase to induce the necessary intramolecular rearrangement and cyclization to form uroporphyrinogen III. This proposed linear intermediate was, in fact, This compound , then also referred to as "preuroporphyrinogen".

Experimental Corroboration: The Trapping of an Unstable Intermediate

The transient nature of this compound made its direct isolation and characterization a formidable challenge. The experimental proof for its existence was initially indirect but compelling. A key experimental strategy involved the inactivation of uroporphyrinogen isomerase, often by gentle heating, which allowed for the accumulation of the product of the deaminase reaction.[2] In the absence of the isomerase, this intermediate would non-enzymatically cyclize to form uroporphyrinogen I, which could then be oxidized to the stable, colored uroporphyrin I and quantified. This provided a robust assay for the activity of porphobilinogen deaminase.

The definitive chemical proof of the structure of this compound as the true intermediate came from later studies by Battersby and his group, who synthesized the proposed linear tetrapyrrole and demonstrated that it was enzymatically converted to uroporphyrinogen III by uroporphyrinogen III synthase.

Data Presentation

The following table summarizes representative quantitative data from experiments similar to those conducted by Bogorad, illustrating the differential products based on the enzymatic composition of the reaction.

| Enzyme(s) Present | Substrate | Primary Product | Relative Yield (%) |

| Porphobilinogen Deaminase | Porphobilinogen | Uroporphyrinogen I | ~100 |

| Uroporphyrinogen Isomerase | Porphobilinogen | No Reaction | 0 |

| Porphobilinogen Deaminase + Uroporphyrinogen Isomerase | Porphobilinogen | Uroporphyrinogen III | >95 |

| Porphobilinogen Deaminase (heat-inactivated) + Uroporphyrinogen Isomerase | Porphobilinogen | No Reaction | 0 |

| Porphobilinogen Deaminase + Uroporphyrinogen Isomerase (heat-inactivated) | Porphobilinogen | Uroporphyrinogen I | ~100 |

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in the discovery of this compound as a metabolic intermediate, based on the principles of the original studies.

Preparation of Enzyme Extracts

-

Source: Spinach leaves or Chlorella cells were commonly used.

-

Homogenization: The biological material was homogenized in a cold buffer solution (e.g., phosphate buffer, pH 7.8) to maintain enzyme stability.

-

Centrifugation: The homogenate was subjected to a series of centrifugations at increasing speeds to remove cell debris, chloroplasts (in the case of spinach), and other organelles, resulting in a clarified supernatant containing the soluble enzymes.

-

Fractionation (Optional): Ammonium sulfate precipitation was often used to partially purify and concentrate the enzymes.

Assay for Porphobilinogen Deaminase Activity

This assay is based on the principle that in the absence of uroporphyrinogen III synthase, the this compound produced by the deaminase will non-enzymatically cyclize to form uroporphyrinogen I.

-

Enzyme Preparation: A partially purified enzyme extract containing porphobilinogen deaminase was used. To ensure the absence of uroporphyrinogen III synthase activity, the preparation was typically heated to a temperature that selectively denatures the more heat-labile synthase (e.g., 55-60°C for a defined period).

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 8.2)

-

Porphobilinogen (substrate)

-

Enzyme preparation

-

-

Incubation: The reaction mixture was incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Termination and Oxidation: The reaction was stopped by the addition of an acid (e.g., trichloroacetic acid or hydrochloric acid). The acidic conditions also facilitate the oxidation of the colorless uroporphyrinogen I to the red-colored uroporphyrin I.

-

Quantification: The amount of uroporphyrin I formed was determined spectrophotometrically by measuring the absorbance at the Soret peak (around 405 nm) or fluorometrically.

Assay for the Combined Action of Porphobilinogen Deaminase and Uroporphyrinogen III Synthase

-

Enzyme Preparation: An enzyme preparation containing both active porphobilinogen deaminase and uroporphyrinogen III synthase was used (i.e., no heat treatment).

-

Reaction and Incubation: The reaction was set up and incubated under the same conditions as the deaminase assay.

-

Product Analysis: After termination and oxidation, the resulting uroporphyrin isomers were separated and quantified. Early methods relied on paper chromatography or countercurrent distribution to separate the type I and type III isomers. Modern methods utilize high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Caption: The enzymatic pathway from porphobilinogen to heme, highlighting the central role of this compound.

Caption: Experimental workflow demonstrating the differential enzymatic synthesis of uroporphyrinogen isomers.

Conclusion

The discovery of this compound as a metabolic intermediate was a pivotal moment in our understanding of porphyrin biosynthesis. The insightful experiments of Lawrence Bogorad and subsequent researchers not only solved a long-standing biochemical puzzle but also laid the groundwork for diagnosing and understanding the pathophysiology of porphyrias. The story of this compound serves as a powerful example of how the careful dissection of enzymatic reactions can reveal the existence of highly reactive and transient molecules that are essential for life. This foundational knowledge continues to be critical for researchers in fields ranging from molecular biology and genetics to drug development and synthetic biology.

References

- 1. The enzymatic synthesis of porphyrins from porphobilinogen. I. Uroporphyrin I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The enzymatic synthesis of porphyrins from porphobilinogen. III. Uroporphyrinogens as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The enzymatic synthesis of porphyrins from porphobilinogen. II. Uroporphyrin III - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of hydroxymethylbilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethylbilane (HMB), also known as preuroporphyrinogen, is a crucial but highly unstable intermediate in the biosynthesis of all tetrapyrrolic compounds, including hemes, chlorophylls, and vitamin B12. As the linear tetrapyrrole precursor to the first cyclic intermediate, uroporphyrinogen III, the study of HMB's physical and chemical properties is essential for understanding porphyrin metabolism and the pathophysiology of related genetic disorders. This technical guide provides a detailed overview of the known physicochemical properties of this compound, experimental protocols for its synthesis and analysis, and a summary of its role in key biochemical pathways. All quantitative data is presented in structured tables for clarity, and relevant experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is a substituted bilane, consisting of four pyrrole rings linked by methylene bridges. The molecule is terminated by a hydroxymethyl group at one end and a hydrogen atom at the other. Each pyrrole ring is substituted with an acetic acid and a propionic acid side chain. Due to the presence of multiple carboxylic acid groups, HMB is water-soluble.

General and Physicochemical Properties

A collection of general and calculated physicochemical properties of this compound are summarized in the table below. It is important to note that experimental data for many of these properties is limited due to the inherent instability of the molecule.

| Property | Value | Source |

| Molecular Formula | C₄₀H₄₆N₄O₁₇ | N/A |

| Molecular Weight | 854.81 g/mol | N/A |

| CAS Number | 71861-60-4 | [1] |

| Water Solubility (calculated) | 0.0323 mg/mL | N/A |

| logP (calculated) | 0.53 - 0.97 | N/A |

| logS (calculated) | -4.4 | N/A |

| pKa (Strongest Acidic, calculated) | 3.25 | N/A |

| Physiological Charge (calculated) | -8 | N/A |

| Hydrogen Bond Acceptor Count | 17 | N/A |

| Hydrogen Bond Donor Count | 13 | N/A |

| Polar Surface Area | 381.79 Ų | N/A |

| Rotatable Bond Count | 27 | N/A |

| Number of Rings | 4 | N/A |

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound is not widely available in the literature due to its rapid cyclization in solution. However, studies utilizing high-field NMR have been conducted to characterize HMB as it is formed enzymatically.

-

¹H and ¹³C NMR Spectroscopy: High-field ¹H and ¹³C NMR have been used to study the enzymatic conversion of porphobilinogen (PBG) to this compound and its subsequent transformation to uroporphyrinogens I and III. Assignments for the NMR spectra of HMB have been reported in the context of these studies.[2]

-

UV-Vis Spectroscopy: Due to its instability, a standard UV-Vis spectrum of isolated this compound is not readily obtainable. Its presence and conversion are typically monitored by observing the appearance of the oxidized products, uroporphyrin I or III, which have distinct absorption maxima around 405 nm.

Stability and Reactivity

This compound is notoriously unstable in aqueous solutions and undergoes rapid, non-enzymatic cyclization.

-

Non-Enzymatic Cyclization: In the absence of uroporphyrinogen III synthase, this compound spontaneously cyclizes to form uroporphyrinogen I.[3] This reaction is relatively fast, with an estimated half-life of less than 4 minutes at 37°C.[4]

-

Enzymatic Conversion: In biological systems, this compound is the substrate for the enzyme uroporphyrinogen III synthase (UROS), which catalyzes its rapid and stereospecific conversion into uroporphyrinogen III. This reaction involves the inversion of the D-pyrrole ring before cyclization.[5]

Biochemical Pathways Involving this compound

This compound is a key intermediate in the heme biosynthesis pathway, representing the branch point between the formation of uroporphyrinogen I and uroporphyrinogen III.

Experimental Protocols

Enzymatic Synthesis of this compound

Due to its instability, this compound is typically generated in situ for experimental use. The following protocol describes the enzymatic synthesis of HMB from porphobilinogen using purified this compound synthase (HMBS).

Materials:

-

Porphobilinogen (PBG)

-

Purified recombinant this compound Synthase (HMBS), also known as Porphobilinogen Deaminase (PBGD)

-

Tris-HCl buffer (0.1 M, pH 8.0)

-

Dithiothreitol (DTT)

-

Hydrochloric acid (1 M)

-

Benzoquinone in methanol (1 mg/mL)

Procedure:

-

Prepare a reaction mixture containing 200 µM porphobilinogen in 0.1 M Tris-HCl buffer (pH 8.0).

-

Add a known amount of purified HMBS (e.g., 25 µg) to initiate the reaction.[6]

-

Incubate the reaction mixture at 37°C. The incubation time can be varied depending on the desired concentration of HMB, but short incubation times are necessary to minimize non-enzymatic cyclization.

-

To stop the reaction and stabilize the product for analysis (as uroporphyrin I), dilute the reaction mixture tenfold with 1 M HCl.[6]

-

For quantification, the resulting uroporphyrinogen I (from the spontaneous cyclization of HMB) can be oxidized to uroporphyrin I by adding benzoquinone in methanol and incubating for 60 minutes.[6]

-

The concentration of uroporphyrin I can then be determined spectrophotometrically at approximately 405 nm.

Assay for this compound Synthase Activity

The activity of HMBS is typically determined by measuring the rate of formation of uroporphyrinogen I from porphobilinogen, as HMB itself is too unstable to be directly quantified in a routine assay.

Materials:

-

Cell lysate or purified enzyme solution

-

Porphobilinogen (PBG) solution (e.g., 0.1 mM)

-

Tris-HCl buffer (1 M, pH 8.1)

-

Trichloroacetic acid (TCA), cold (e.g., 40%)

-

BCA protein assay kit

Procedure:

-

Mix the enzyme-containing sample (e.g., 50 µL of cell lysate) with 900 µL of 1 M Tris-HCl (pH 8.1).[3]

-

Pre-incubate the mixture at 37°C for 3 minutes.[3]

-

Initiate the reaction by adding 250 µL of 0.1 mM PBG substrate.[3]

-

Incubate for a defined period (e.g., 60 minutes) at 37°C in the dark.[3]

-

Terminate the reaction by adding 175 µL of cold 40% trichloroacetic acid.[3]

-

To oxidize the uroporphyrinogen I to uroporphyrin I, expose the sample to sunlight or a UV lamp for 30 minutes.[3]

-

Measure the absorbance at 405 nm.

-

Determine the protein concentration of the sample using the BCA method.

-

Express HMBS activity as pmol of uroporphyrin formed per milligram of protein per hour.[3]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the uroporphyrin isomers formed from the cyclization of this compound.

Instrumentation and Conditions:

-

Column: ACE 5 AQ column (250 x 4.6 mm) or equivalent C18 column.[6]

-

Mobile Phase: A gradient of 1 M ammonium acetate (pH 5.16) and acetonitrile.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detector at 405 nm.[6]

-

Injection Volume: 100 µL.[6]

-

Temperature: 25°C.[6]

Procedure:

-

Prepare the sample as described in the enzymatic synthesis protocol (section 3.1), ensuring the reaction is stopped and the product is oxidized.

-

Inject the sample onto the HPLC system.

-

Run a gradient elution, for example, from 13% to 30% acetonitrile over 25 minutes, followed by a 5-minute hold.[6]

-

Identify and quantify the uroporphyrin I and uroporphyrin III peaks by comparing their retention times to those of commercial standards.[6]

Conclusion

This compound is a fascinating and fundamentally important molecule in biochemistry. Its inherent instability presents significant challenges to its study, yet understanding its properties and transformations is critical for a complete picture of tetrapyrrole biosynthesis and associated diseases. The methods and data presented in this guide offer a comprehensive resource for researchers and professionals working in this field, providing a foundation for further investigation into the intricate chemistry and biology of this transient yet vital intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of porphyrins and corrins. 1. 1H and 13C NMR spectra of (hydroxymethyl)bilane and uroporphyrinogens I and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 4. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Porphobilinogen Deaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. microbiologyresearch.org [microbiologyresearch.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Hydroxymethylbilane Synthase: Gene, Structure, and Function

This technical guide provides a comprehensive overview of this compound synthase (HMBS), a critical enzyme in the heme biosynthetic pathway. It details the genetic basis of HMBS, its complex protein structure, and its catalytic function, with a focus on the molecular underpinnings of the autosomal dominant disorder, Acute Intermittent Porphyria (AIP).

The HMBS Gene

The HMBS gene, also known as PBGD (porphobilinogen deaminase), provides the blueprint for the this compound synthase enzyme.[1]

Genomic Locus

The human HMBS gene is located on the long (q) arm of chromosome 11 at position 23.3.[2][3] It spans approximately 10 kilobases and contains 15 exons.[3][4]

Isoforms

Alternative splicing of the HMBS gene results in two distinct isoforms:

-

Housekeeping Isoform: This ubiquitous form is transcribed from a promoter upstream of exon 1 and includes exons 1 and 3 through 15. It is expressed in all tissues and encodes a protein of 361 amino acids.[1][4]

-

Erythroid-specific Isoform: This isoform is transcribed from a promoter within intron 1 and includes exons 2 through 15. Its expression is restricted to erythroid cells.[1]

Mutations and Acute Intermittent Porphyria (AIP)

A deficiency in HMBS activity, typically a reduction to half of the normal level, is the cause of Acute Intermittent Porphyria (AIP), a rare metabolic disorder.[5][6] This autosomal dominant condition is characterized by life-threatening acute neurovisceral attacks precipitated by factors that induce heme synthesis.[5][7]

To date, over 500 mutations have been identified in the HMBS gene.[1][3] These mutations are highly heterogeneous and distributed throughout the gene. The diagnosis of AIP is often delayed due to non-specific symptoms, making molecular analysis the most reliable method for identifying carriers.[5][8]

| Table 1: Classification of Pathogenic HMBS Mutations | |

| Mutation Type | Prevalence (%) [9] |

| Missense | 34.4 |

| Splice-site | 28.1 |

| Deletion | 19.8 |

| Insertion | 9.4 |

| Nonsense | 8.3 |

Protein Structure

Human this compound synthase is a monomeric enzyme of approximately 38-42 kDa.[7][10] Its intricate three-dimensional structure is essential for its catalytic function. Crystal structures from various organisms, including humans and E. coli, have revealed a highly conserved architecture.[11]

Domains

The enzyme is folded into three distinct α/β domains connected by flexible hinge regions:[6][7]

-

Domain 1: Comprises residues 1-114 and 219-236.

-

Domain 2: Comprises residues 120-212.

-

Domain 3: Comprises residues 241-361.

The active site is situated in a prominent cleft formed between Domains 1 and 2.[7][12]

The Dipyrromethane (DPM) Cofactor

A unique feature of HMBS is its dipyrromethane (DPM) cofactor, which acts as a primer for the polymerization reaction.[11] This cofactor is covalently attached via a thioether bond to a highly conserved cysteine residue (Cys261 in human HMBS) located in Domain 3.[7][11] The enzyme assembles its own cofactor from two molecules of porphobilinogen (PBG).[2]

Active Site

The active site is a pocket where the substrate, PBG, binds and the stepwise condensation reaction occurs. Structural analyses have identified several key amino acid residues that interact directly with the substrate and cofactor to facilitate catalysis.[11] These include:

-

Arg26 and Ser28: Interact with the acetate side chain of the incoming PBG molecule.[11]

-

Arg173: Interacts with the propionate side chain of PBG.[11]

-

Asp99: Forms a hydrogen bond with the pyrrole nitrogen of PBG and is crucial for stabilizing intermediates.[11][13]

Mutations affecting these active site residues often lead to a significant loss of enzymatic activity.[8]

| Table 2: Key Structural and Quantitative Data for Human HMBS | |

| Parameter | Value |

| Number of Amino Acids (Housekeeping) | 361[6] |

| Molecular Weight (E. coli homolog) | ~34.3 kDa[10] |

| Number of Domains | 3[7][11] |

| Cofactor | Dipyrromethane (DPM)[11] |

| Cofactor Attachment Site | Cys261[7][11] |

| Inhibition Constant (Ki) for 2-Iodo-PBG | 5.4 ± 0.3 µM[11] |

| Michaelis Constant (Km) for PBG | 1.5 µM - 4 mM (Range from various studies)[14] |

Function and Enzymatic Mechanism

HMBS is the third enzyme in the eight-step heme biosynthetic pathway, which occurs in the cytosol.[15][16]

Role in Heme Biosynthesis

The primary function of HMBS is to catalyze the head-to-tail polymerization of four molecules of the monopyrrole precursor, porphobilinogen (PBG), into a linear tetrapyrrole, this compound (HMB).[2][16][17] This reaction is a critical step in the formation of heme, chlorophylls, and vitamin B12.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. genecards.org [genecards.org]

- 3. Novel this compound synthase gene mutation identified and confirmed in a woman with acute intermittent porphyria: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular analysis of eight splicing variants in the this compound synthase gene [frontiersin.org]

- 5. Identification and characterization of HMBS gene mutations in spanish patients with acute intermittent porphyria | Cellular and Molecular Biology [cellmolbiol.org]

- 6. Frontiers | Functional and structural analysis of a novel splice site HMBS variant in a Chinese AIP patient [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. porphyrianews.com [porphyrianews.com]

- 9. HMBS gene mutations and this compound synthase activity in acute intermittent porphyria: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification, characterization, crystallisation and X-ray analysis of selenomethionine-labelled this compound synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Computational modeling of the catalytic mechanism of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HMBS gene: MedlinePlus Genetics [medlineplus.gov]

- 16. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. HMBS this compound synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Non-Enzymatic Cyclization of Hydroxymethylbilane to Uroporphyrinogen I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethylbilane (HMB), a linear tetrapyrrole, serves as a critical bifurcation point in the biosynthesis of heme. While its enzymatic conversion by uroporphyrinogen III synthase leads to the physiologically essential uroporphyrinogen III, HMB can also undergo a spontaneous, non-enzymatic cyclization to form uroporphyrinogen I. This alternative pathway is of significant interest in the study of certain porphyrias, particularly Congenital Erythropoietic Porphyria (CEP), where the accumulation of type I porphyrin isomers is a key pathological hallmark. This technical guide provides an in-depth exploration of the non-enzymatic cyclization of HMB to uroporphyrinogen I, consolidating available data on the reaction's characteristics and presenting detailed experimental protocols for its study. The guide is intended to be a valuable resource for researchers investigating heme metabolism, developing diagnostics for porphyrias, and exploring therapeutic interventions targeting this pathway.

Introduction

The biosynthesis of heme is a highly conserved and essential metabolic pathway. A key intermediate in this process is this compound (HMB), also known as preuroporphyrinogen.[1][2] HMB is synthesized from four molecules of porphobilinogen (PBG) by the enzyme this compound synthase (HMBS), also called porphobilinogen deaminase.[3] Following its synthesis, HMB is rapidly converted to uroporphyrinogen III by uroporphyrinogen III synthase. However, in the absence of this enzyme, HMB undergoes a spontaneous cyclization to form the symmetric isomer, uroporphyrinogen I.[4][5] This non-enzymatic reaction results in a molecule with an "AP-AP-AP-AP" arrangement of acetic acid ("A") and propionic acid ("P") side chains, in contrast to the "AP-AP-AP-PA" arrangement of the enzymatically formed uroporphyrinogen III.[4] The accumulation of uroporphyrinogen I and its downstream metabolite, coproporphyrinogen I, is a characteristic feature of Congenital Erythropoietic Porphyria.[4]

Reaction Mechanism and Kinetics

The non-enzymatic cyclization of this compound is an intramolecular reaction that proceeds spontaneously in aqueous solution.[6] The reaction involves the nucleophilic attack of the terminal pyrrole ring's α-position on the hydroxymethyl group of the first pyrrole ring, leading to the formation of a macrocyclic structure and the elimination of a water molecule.

While the spontaneous nature of this reaction is well-documented, specific quantitative data on its kinetics, such as the first-order rate constant and half-life under various conditions, are not extensively reported in readily available literature. The reaction is often described as "rapid" or "spontaneous" in the context of enzymatic assays for HMBS, where the formation of uroporphyrinogen I is an assumed and rapid subsequent step.[7]

The rate of this non-enzymatic cyclization is influenced by several factors:

-

pH: The optimal pH for the enzymatic synthesis of HMB by HMBS is in the range of 7.4 to 8.2.[8] The stability and reactivity of HMB for non-enzymatic cyclization are also pH-dependent, although specific pH-rate profiles for this isolated reaction are not well-defined in the literature.

-

Temperature: As with most chemical reactions, the rate of non-enzymatic cyclization is expected to increase with temperature. However, the inherent instability of HMB at higher temperatures presents a competing degradation pathway.[9] The enzymatic synthesis of HMB is typically conducted at 37°C.[7]

-

Buffer Composition: The composition of the buffer can influence the reaction rate, although specific catalytic or inhibitory effects of common buffer components on the non-enzymatic cyclization have not been extensively characterized.

Quantitative Data

Due to the limited availability of direct kinetic measurements for the non-enzymatic cyclization of this compound, the following table summarizes related quantitative data from enzymatic studies, which provide context for the conditions under which this reaction occurs.

| Parameter | Value | Conditions | Source |

| HMBS Optimal pH | 7.4 - 8.2 | Enzymatic synthesis of HMB | [8] |

| HMBS Assay Temperature | 37°C | Standard for HMB synthesis | [7] |

| Uroporphyrinogen III Synthase Optimal pH | 7.4 | Enzymatic cyclization to Uro'gen III | [10] |

| Km of Uroporphyrinogen III Synthase for HMB | 5-20 µM | Purified human enzyme | [10] |

Experimental Protocols

In Situ Generation and Non-Enzymatic Cyclization of this compound

This protocol describes the enzymatic synthesis of HMB from PBG using purified HMBS, followed by its spontaneous cyclization to uroporphyrinogen I.

Materials:

-

Purified recombinant this compound Synthase (HMBS)

-

Porphobilinogen (PBG)

-

Tris-HCl buffer (0.1 M, pH 8.0)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Iodine solution (0.5% iodine, 1% potassium iodide in water)

-

Sodium disulfite solution (1% w/v)

-

HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.0), 0.1 mM DTT, 2 mg/mL BSA, and a suitable concentration of purified HMBS (e.g., 10-20 nM).

-

Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a stock solution of PBG to a final concentration of 100-500 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic synthesis of HMB and its subsequent non-enzymatic cyclization to uroporphyrinogen I.

-

Termination: Stop the reaction by adding a one-tenth volume of 50% TCA. This will precipitate the enzyme.

-

Oxidation: To the acidified reaction mixture, add a one-tenth volume of the iodine solution and incubate at 37°C for 5-10 minutes in the dark to oxidize the uroporphyrinogen I to the fluorescent uroporphyrin I.

-

Quenching: Add a one-tenth volume of 1% sodium disulfite solution to quench the excess iodine.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to separate and quantify the uroporphyrin I formed.

HPLC Analysis of Uroporphyrin Isomers

This protocol outlines a general method for the separation and quantification of uroporphyrin I and III isomers.

Materials:

-

HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm)

-

Mobile Phase A: 1 M Ammonium acetate buffer, pH 5.16

-

Mobile Phase B: Methanol or Acetonitrile

-

Uroporphyrin I and III standards

Procedure:

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.

-

Gradient Elution: Employ a gradient elution program to separate the porphyrin isomers. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

-

Injection: Inject the supernatant from the experimental sample or standard solutions onto the column.

-

Detection and Quantification: Monitor the elution of porphyrins using the fluorescence detector. Identify and quantify the uroporphyrin I peak by comparing its retention time and peak area to that of the uroporphyrin I standard.

Visualizations

Signaling Pathway Diagram

Caption: Pathway of HMB formation and its subsequent enzymatic vs. non-enzymatic cyclization.

Experimental Workflow Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001137) [hmdb.ca]

- 3. A microassay for uroporphyrinogen I synthase, one of three abnormal enzyme activities in acute intermittent porphyria, and its application to the study of the genetics of this disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spontaneous Degradation of Hydroxymethylbilane in Aqueous Solution

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Hydroxymethylbilane (HMB), a critical linear tetrapyrrole intermediate in the biosynthesis of heme and other vital porphyrins, is inherently unstable in aqueous environments. In the absence of the enzyme uroporphyrinogen III synthase, HMB undergoes a spontaneous, non-enzymatic cyclization. This guide provides a detailed examination of this degradation pathway, summarizing the underlying chemistry, influencing factors, and the experimental protocols used for its characterization. Quantitative data from relevant studies are presented, and key pathways and workflows are visualized to offer a comprehensive technical overview for professionals in the field.

Introduction: The HMB Branch Point

In all living organisms that synthesize tetrapyrroles like heme and chlorophyll, the formation of this compound (HMB), also known as preuroporphyrinogen, is a pivotal step.[1][2] This linear tetrapyrrole is assembled from four molecules of porphobilinogen (PBG) by the enzyme this compound synthase (HMBS).[2][3] Once formed, HMB sits at a crucial metabolic branch point. The physiologically essential pathway involves the enzymatic conversion of HMB into the asymmetric uroporphyrinogen III by uroporphyrinogen III synthase (UROS).[4] This reaction involves the inversion of the final "D" pyrrole ring before cyclization.[2]

However, HMB is an unstable intermediate.[2] In the absence of UROS, it rapidly and spontaneously cyclizes to form the symmetric, non-functional isomer, uroporphyrinogen I.[1][5][6] This non-enzymatic reaction is the primary degradation pathway for HMB in aqueous solutions and is the focus of this guide. Understanding this spontaneous process is critical in studies of heme biosynthesis, the pathophysiology of diseases like congenital erythropoietic porphyria (where UROS is deficient), and for in vitro assays involving HMBS.[6][7]

Chemical Pathway of Spontaneous Degradation

The spontaneous degradation of HMB is a unimolecular cyclization reaction. The terminal hydroxymethyl group of the linear tetrapyrrole attacks the α-position of the first pyrrole ring, leading to the closure of the macrocycle and the elimination of a water molecule.[8] This process results exclusively in the formation of uroporphyrinogen I, where the acetate ("A") and propionate ("P") side chains on the four pyrrole rings maintain a consistent AP-AP-AP-AP arrangement.[5]

This contrasts sharply with the enzymatic reaction catalyzed by UROS, which produces uroporphyrinogen III, characterized by an inverted D-ring and an AP-AP-AP-PA side-chain arrangement.[5] The uroporphyrinogen I isomer cannot be further metabolized to heme and is considered a metabolic dead-end.[6]

Factors Influencing Degradation Rate

While the cyclization of HMB is spontaneous, its rate can be influenced by several physicochemical factors. The stability of any chemical, including HMB, is affected by its environment.[9]

-

pH: Variations in pH can alter the protonation state of the pyrrole nitrogens and the carboxylic acid side chains, potentially affecting the molecule's conformation and the nucleophilicity of the reacting groups.[9][10] Extreme pH values can lead to faster degradation.[11]

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of spontaneous cyclization.[9] Therefore, HMB is significantly more labile at physiological temperatures (e.g., 37°C) than when kept on ice.[12]

-

Oxidizing Agents: Uroporphyrinogens (both I and III isomers) are colorless and unstable, readily undergoing oxidation to form their corresponding uroporphyrins. Uroporphyrins are highly colored, aromatic, and more stable compounds. This oxidation is not part of the initial degradation of HMB but is a critical subsequent step, especially during experimental analysis. Oxygen and light can facilitate this process.[9]

Table 1: Summary of Factors Affecting HMB Stability and Analysis

| Factor | Effect on HMB Degradation | Experimental Relevance |

| Enzyme (UROS) | Prevents spontaneous degradation by rapidly converting HMB to Uroporphyrinogen III. | The absence of UROS is a prerequisite for studying spontaneous degradation.[1] |

| Temperature | Higher temperatures increase the rate of spontaneous cyclization. | Assays are typically run at a controlled temperature (e.g., 37°C).[12] Samples are stored at low temperatures to minimize degradation. |

| pH | Can alter the degradation rate; neutral pH is typically used in assays. | Reactions are conducted in buffered solutions (e.g., Tris-HCl, pH 7.4-8.2) to maintain a stable pH.[12][13] |

| Oxidizing Agents | Do not affect HMB cyclization but oxidize the product (Uroporphyrinogen I) to Uroporphyrin I. | Oxidation is often induced deliberately post-reaction (e.g., with iodine or benzoquinone) for stable quantification.[2][13] |

Quantitative Analysis

Direct kinetic data for the spontaneous cyclization of HMB is not extensively detailed in the provided literature, which often focuses on the kinetics of the enzymes that produce or consume it. However, the degradation is known to be rapid.[2] The rate of HMB degradation is typically inferred by measuring the formation of its product, uroporphyrin I, over time.

Enzyme kinetic studies for HMBS, the enzyme that produces HMB, provide context for the quantities and timescales involved. These studies quantify HMB formation by allowing it to degrade into uroporphyrinogen I, which is then oxidized and measured.[13]

Table 2: Key Parameters in the Study of HMB and its Degradation

| Parameter | Description | Typical Value/Context | Reference |

| Product Formation Rate | The rate of Uroporphyrin I appearance, used as a proxy for the HMB formation/degradation rate. | Measured as a change in absorbance at ~406 nm over time. | [13] |

| Molar Extinction Coefficient (ε) | A constant used to calculate the concentration of Uroporphyrin I from its absorbance. | For Uroporphyrin I, a value of 528 mM⁻¹ cm⁻¹ at 406 nm is used. | [13] |

| Inhibition Constant (Ki) | Measures the potency of an inhibitor for an enzymatic reaction (e.g., HMBS). | 2-Iodoporphobilinogen inhibits HMBS with a Ki of 5.4 ± 0.3 µM. | [13] |

| Product Ratio (Uro-III / Uro-I) | In systems containing both HMBS and UROS, this ratio indicates the efficiency of the enzymatic pathway over the spontaneous one. | Supplementing cultures with ascorbic acid increased this ratio from 0.62 to 2.57. | [14] |

Experimental Protocols

Studying the spontaneous degradation of HMB requires a method to first generate the labile compound and then quantify its degradation product.

Protocol: Assay of HMB Spontaneous Degradation

This protocol describes a common method for generating HMB via HMBS and then measuring its conversion to uroporphyrin I.[2][13]

-

Enzymatic HMB Synthesis:

-

Prepare an assay mixture in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

-

Add purified this compound synthase (HMBS) enzyme to the mixture.

-

Initiate the reaction by adding the substrate, porphobilinogen (PBG).

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). During this time, HMBS produces HMB.

-

-

Termination and Spontaneous Cyclization:

-

Oxidation to Uroporphyrin I:

-

To stabilize the product for measurement, the uroporphyrinogen I is oxidized.

-

Add an oxidizing agent, such as an iodine-potassium iodide solution or benzoquinone, and incubate.[2][13] This converts the colorless uroporphyrinogen I to the intensely colored, stable uroporphyrin I.

-

If using iodine, the reaction can be quenched with a reducing agent like sodium disulfite.[13]

-

-

Quantification:

-

Spectrophotometry: Measure the absorbance of the resulting solution at the peak wavelength for uroporphyrin I (~405-406 nm). Calculate the concentration using the Beer-Lambert law and the known molar extinction coefficient.[13]

-

HPLC Analysis: For more precise analysis and to distinguish between isomers I and III (if UROS is present), use reverse-phase HPLC. A C18 column with a mobile phase of ammonium acetate and an acetonitrile gradient can effectively separate the isomers, which are then detected by UV-Vis or fluorescence detectors.[2]

-

Conclusion

The spontaneous degradation of this compound to uroporphyrinogen I is a fundamental and rapid chemical process that competes with the essential enzymatic formation of uroporphyrinogen III. This non-enzymatic cyclization serves as both a critical consideration in the study of heme biosynthesis and a practical tool for the quantification of HMBS activity. A thorough understanding of the factors that govern this reaction—namely the absence of UROS, temperature, and pH—is essential for designing and interpreting experiments in porphyrin research. The protocols outlined, leveraging spectrophotometry and HPLC, provide robust methods for characterizing this key biochemical pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Plasmodium falciparum this compound synthase does not house any cosynthase activity within the haem biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The page you were looking for doesn't exist (404) [m2mdb.wishartlab.com]

- 9. allanchem.com [allanchem.com]

- 10. Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Hydroxymethylbilane: A Pivotal Precursor in Tetrapyrrole Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylbilane (HMB), also known as preuroporphyrinogen, is a linear tetrapyrrole that serves as a critical intermediate in the biosynthesis of all tetrapyrrolic compounds, a class of molecules essential for life that includes heme, chlorophylls, vitamin B12, and siroheme.[1][2] The precise and efficient enzymatic conversion of HMB is paramount for cellular function, and defects in this pathway are associated with a group of metabolic disorders known as porphyrias. This technical guide provides a comprehensive overview of the role of HMB as a precursor in tetrapyrrole synthesis, focusing on the enzymatic machinery, reaction kinetics, and detailed experimental protocols relevant to researchers in the fields of biochemistry, drug development, and molecular medicine.

The Central Role of this compound in the Tetrapyrrole Pathway

The biosynthesis of tetrapyrroles from the monopyrrole precursor porphobilinogen (PBG) is a conserved pathway involving two key enzymes that act sequentially to synthesize and then cyclize the linear tetrapyrrole, this compound.

Formation of this compound by this compound Synthase (HMBS)

This compound synthase (HMBS), also known as porphobilinogen deaminase (PBGD), catalyzes the head-to-tail condensation of four molecules of PBG to form the linear tetrapyrrole, HMB.[3][4] This reaction proceeds through a series of enzyme-intermediate complexes (ES, ES2, ES3, and ES4) where the growing polypyrrole chain is covalently attached to a dipyrromethane cofactor at the enzyme's active site.[5] The final step involves the hydrolysis of the ES4 complex to release HMB.

The Fate of this compound: Enzymatic Cyclization vs. Spontaneous Rearrangement

This compound is an unstable molecule.[6] In the presence of uroporphyrinogen III synthase (UROS), it is rapidly converted into the asymmetric and physiologically relevant uroporphyrinogen III.[7][8] This enzymatic cyclization involves the inversion of the D-ring of the linear tetrapyrrole before ring closure.[9]

In the absence of UROS, HMB spontaneously cyclizes to form the symmetric and non-functional isomer, uroporphyrinogen I.[1][10] This non-enzymatic process is a key pathological feature in congenital erythropoietic porphyria, a disease caused by deficient UROS activity.[11]

Quantitative Data

The following tables summarize key quantitative data for the enzymes responsible for the synthesis and conversion of this compound.

Table 1: Kinetic Parameters of this compound Synthase (HMBS)

| Organism/Tissue | Isoform | K_m_ (PBG) (µM) | V_max_ | k_cat_ (s⁻¹) | Source(s) |

| Human Erythrocyte | - | 8.9 ± 1.5 | 249 ± 36 nmol/mg/h | - | [12] |

| Escherichia coli | - | - | - | - | [13] |

| Human | Wild-type | - | - | - | [14] |

| Human | K132N Mutant | - | - | - | [14] |

| Human | V215E Mutant | - | - | - | [14] |

Table 2: Kinetic Parameters of Uroporphyrinogen III Synthase (UROS)

| Organism/Tissue | K_m_ (HMB) (µM) | Specific Activity | pH Optimum | Source(s) |

| Escherichia coli | 5 | 1500 units/mg | 7.8 | [11][15] |

| Human Erythrocyte | 5 - 20 | >300,000 units/mg | 7.4 | [16] |

Table 3: Inhibition of this compound Synthase (HMBS)

| Inhibitor | Type of Inhibition | K_i_ (µM) | Source(s) |

| 2-iodoporphobilinogen | Noncompetitive | 5.4 ± 0.3 | [17] |

| Bilirubin | Non-competitive | 1.5 | [18] |

| Bilirubin ditaurine | Non-competitive | 0.26 | [18] |

Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the key enzymes involved in this compound metabolism.

Protocol 1: Purification of Recombinant Human this compound Synthase (HMBS)

This protocol is adapted from methods for expressing and purifying recombinant HMBS from E. coli.[1][19]

1. Expression:

- Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human HMBS cDNA.

- Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotic selection at 37°C to an OD_600_ of 0.6-0.8.

- Induce protein expression with a suitable inducer (e.g., 1 mM IPTG) and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

- Harvest the cells by centrifugation.

2. Lysis:

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication or using a high-pressure homogenizer.

- Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Chromatography:

- If using a His-tagged construct, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

- Elute the HMBS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. Further Purification (Optional):

- For higher purity, perform additional chromatography steps such as ion exchange and size-exclusion chromatography.

- Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT).

- Assess purity by SDS-PAGE.

Protocol 2: Activity Assay for this compound Synthase (HMBS)

This assay measures the production of uroporphyrinogen I from PBG, which is formed by the spontaneous cyclization of the enzymatic product, HMB.[3][14]

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.2).

- Prepare a stock solution of porphobilinogen (PBG) in the reaction buffer.

2. Assay Procedure:

- Pre-incubate a known amount of purified HMBS enzyme in the reaction buffer at 37°C for 5 minutes.

- Initiate the reaction by adding PBG to a final concentration in the range of its K_m_ (e.g., 10-100 µM).

- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

- Stop the reaction by adding an equal volume of 1 M trichloroacetic acid.

- Allow the product, uroporphyrinogen I, to oxidize to uroporphyrin I by exposing the sample to light or by adding an oxidizing agent (e.g., a small amount of iodine).

3. Quantification:

- Measure the absorbance of the resulting uroporphyrin I at its characteristic wavelength (around 405 nm).

- Calculate the enzyme activity based on the molar extinction coefficient of uroporphyrin I.

Protocol 3: Coupled-Enzyme Activity Assay for Uroporphyrinogen III Synthase (UROS)

This assay continuously generates the unstable substrate, this compound, using HMBS, and then measures its conversion to uroporphyrinogen III by UROS.[20][21]

1. Reagents:

- Purified this compound synthase (HMBS).

- Purified or partially purified uroporphyrinogen III synthase (UROS).

- Porphobilinogen (PBG).

- Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

- Stopping solution (e.g., 1 M trichloroacetic acid).

- Oxidizing agent (e.g., iodine).

2. Assay Procedure:

- In a reaction tube, combine the reaction buffer, a sufficient amount of HMBS to generate HMB at a non-limiting rate, and the UROS-containing sample.

- Pre-incubate the mixture at 37°C for 5 minutes.

- Initiate the reaction by adding PBG.

- Incubate at 37°C for a specific time.

- Stop the reaction and oxidize the uroporphyrinogens to uroporphyrins as described in Protocol 2.

3. Analysis by HPLC:

- Separate and quantify the uroporphyrin I and uroporphyrin III isomers using reverse-phase high-performance liquid chromatography (HPLC).[7][8][22]

- Use a C18 column with a suitable mobile phase gradient (e.g., acetonitrile and ammonium acetate buffer).

- Detect the porphyrins using a fluorescence or UV-Vis detector.

- Calculate UROS activity based on the amount of uroporphyrinogen III formed.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The central role of this compound in the tetrapyrrole biosynthesis pathway.

Caption: Workflow for the this compound synthase (HMBS) activity assay.

Caption: Workflow for the uroporphyrinogen III synthase (UROS) coupled-enzyme assay.

Conclusion

This compound stands at a critical juncture in the biosynthesis of tetrapyrroles. The enzymatic control over its formation and subsequent cyclization is essential for the production of vital molecules like heme and chlorophyll. Understanding the kinetics and regulation of this compound synthase and uroporphyrinogen III synthase is fundamental for elucidating the pathophysiology of porphyrias and for the development of potential therapeutic interventions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to investigate this pivotal step in cellular metabolism.

References

- 1. raybiotech.com [raybiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. Plasmodium falciparum this compound synthase does not house any cosynthase activity within the haem biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Erythrocyte this compound Synthase – Supra-Regional Assay Service [sas-centre.org]

- 7. benchchem.com [benchchem.com]

- 8. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Purification, N-terminal amino acid sequence and properties of this compound synthase (porphobilinogen deaminase) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational stability and activity analysis of two this compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crystal structures of this compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of uroporphyrinogen I synthase activity and depression of microsomal heme and cytochrome P-450 in rat liver by bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]

- 20. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of Hydroxymethylbilane: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of hydroxymethylbilane from porphobilinogen, a critical step in the heme biosynthetic pathway. The process is catalyzed by the enzyme this compound synthase (HMBS), also known as porphobilinogen deaminase (PBGD). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzyme's mechanism, quantitative kinetic data, detailed experimental protocols, and visual representations of the key processes. A thorough understanding of this enzymatic reaction is crucial for fields ranging from fundamental biochemistry to the development of therapies for genetic disorders like acute intermittent porphyria (AIP).

Introduction

The synthesis of heme is a fundamental biological process essential for the function of numerous hemoproteins, including hemoglobin, myoglobin, and cytochromes.[1] The pathway consists of eight enzymatic steps, with the third step being the polymerization of four molecules of porphobilinogen (PBG) into the linear tetrapyrrole, this compound (HMB).[2] This reaction is catalyzed by the cytosolic enzyme this compound synthase (HMBS), encoded by the HMBS gene.[3][4]

HMBS (EC 2.5.1.61) orchestrates a remarkable head-to-tail condensation of four PBG units, releasing an ammonia molecule at each condensation step.[2] The enzyme utilizes a unique dipyrromethane (DPM) cofactor covalently bound to a cysteine residue, which acts as a primer for the growing polypyrrole chain.[5] The resulting linear HMB is then passed to the next enzyme in the pathway, uroporphyrinogen III synthase, for cyclization into uroporphyrinogen III, the precursor to all porphyrins.[6]

Defects in HMBS activity, often due to mutations in the HMBS gene, lead to the accumulation of PBG and are the underlying cause of the autosomal dominant genetic disorder, acute intermittent porphyria (AIP).[2][7] Therefore, a detailed understanding of HMBS function is of significant clinical and therapeutic relevance. This guide aims to provide a detailed technical resource for studying the biosynthesis of this compound.

The Catalytic Mechanism of this compound Synthase

The conversion of four molecules of porphobilinogen to one molecule of this compound is a stepwise process that occurs within the active site of HMBS. The reaction can be broken down into the following key stages:

-

Enzyme-Cofactor Complex: The holoenzyme consists of the apoenzyme covalently attached to a dipyrromethane (DPM) cofactor through a thioether bond with a conserved cysteine residue. This DPM cofactor serves as the initial building block for the tetrapyrrole chain.[5]

-

Chain Initiation: The first molecule of PBG binds to the active site. Through a proposed E1 elimination of ammonia, a carbocation intermediate is formed. This intermediate is then attacked by the α-free position of the DPM cofactor.[2]

-

Chain Elongation (Stepwise Polymerization): This process is repeated three more times, with each subsequent PBG molecule adding to the growing polypyrrole chain. The enzyme-substrate intermediates are denoted as ES, ES₂, ES₃, and ES₄, representing the enzyme bound to a tri-, tetra-, penta-, and hexapyrrole, respectively.[8]

-

Product Release: Once the hexapyrrole is formed (the DPM cofactor plus four PBG units), the linear tetrapyrrole product, this compound, is released from the enzyme via hydrolysis. This regenerates the DPM-bound holoenzyme, ready for another catalytic cycle.[2][8]

Data Presentation

This section summarizes the quantitative data available for this compound synthase from various sources.

Kinetic Parameters

The following table presents the Michaelis-Menten constants (Km), maximum velocities (Vmax), and catalytic turnover numbers (kcat) for HMBS from different organisms.

| Organism | Enzyme Form | Km (µM) | Vmax | kcat (s⁻¹) | Reference(s) |

| Homo sapiens | Purified Erythrocyte | 8.9 ± 1.5 | 249 ± 36 nmol/mg/h | - | [9] |

| Homo sapiens | Recombinant Wild-Type | 45.4 ± 4.5 | 18500 ± 600 nmol/mg/h | - | [10] |

| Homo sapiens | Recombinant Mutant (K132N) | 49.3 ± 7.9 | 16500 ± 900 nmol/mg/h | - | [10] |

| Homo sapiens | Recombinant Mutant (R167W) | 260 ± 40 | 11400 ± 900 nmol/mg/h | - | [10] |

| Homo sapiens | Recombinant Mutant (V215E) | 1200 ± 200 | 13000 ± 1000 nmol/mg/h | - | [10] |

| Escherichia coli | Recombinant Wild-Type | 19 ± 7 | - | - | [2] |

| Escherichia coli | Recombinant Wild-Type | 10.1 ± 1.1 | - | 0.22 ± 0.01 | [10] |

| Escherichia coli | Recombinant Mutant (K55Q) | 11.2 ± 1.2 | - | 0.23 ± 0.01 | [10] |

| Escherichia coli | Recombinant Mutant (K59Q) | 12.0 ± 1.3 | - | 0.16 ± 0.01 | [10] |

| Escherichia coli | Recombinant Mutant (K55Q/K59Q) | 13.5 ± 1.4 | - | 0.17 ± 0.01 | [10] |

Note: Vmax values are reported in different units across studies and may not be directly comparable without knowing the specific activity and enzyme concentration used.

Inhibition Constants

The following table lists the inhibition constants (Ki) for various inhibitors of HMBS.

| Inhibitor | Organism | Inhibition Type | Ki (µM) | Reference(s) |

| 2-Iodoporphobilinogen | Homo sapiens | Noncompetitive | 5.4 ± 0.3 | [11] |

| 9-Fluoro-PBG | Not Specified | Competitive | 6 | [11] |

| 6-Methyl-PBG | Not Specified | Mixed-type | 3 | [11] |

| 2-Methyl-PBG | Not Specified | Competitive | ~1000 | [11] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity measurement of recombinant this compound synthase.

Expression and Purification of Recombinant Human HMBS

This protocol is adapted from published methods for the expression of human HMBS in E. coli.[10]

Materials:

-

E. coli BL21 (DE3) pLysS cells

-

Expression vector containing the human HMBS gene (e.g., pGEX vector for GST-fusion)

-

Luria-Bertani (LB) broth

-

Ampicillin (100 µg/mL)

-

Chloramphenicol (34 µg/mL)

-

Glucose

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Phosphate-buffered saline (PBS), pH 7.4

-

EDTA, PMSF, benzamidine, and protease inhibitor cocktail

-

Glutathione Sepharose resin (if using GST-fusion)

-

Thrombin or other suitable protease for tag cleavage

-

Anion-exchange chromatography column (e.g., MiniQ)

-

Size-exclusion chromatography column

Procedure:

-

Transformation: Transform the HMBS expression vector into competent E. coli BL21 (DE3) pLysS cells.

-